molecular formula C18H19N7O B6461233 2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2549041-51-0

2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B6461233
CAS No.: 2549041-51-0
M. Wt: 349.4 g/mol
InChI Key: GJKCVDHPHKWJKZ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture comprising three distinct motifs:

  • An octahydropyrrolo[3,4-c]pyrrole bicyclic system, conferring rigidity and stereochemical complexity.
  • A pyridine-2-carbonyl group, which may enhance solubility and serve as a hydrogen-bond acceptor.

Properties

IUPAC Name

[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-12-20-21-16-5-6-17(22-25(12)16)23-8-13-10-24(11-14(13)9-23)18(26)15-4-2-3-7-19-15/h2-7,13-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKCVDHPHKWJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyridazine Derivatives
Compound Name Key Structural Differences Biological/Physicochemical Notes
8-(5-Bromopyrimidin-2-yl)-3,6,6-triphenyl-5,6,7,8-tetrahydrotriazolo-triazaphosphinin-6-ol () Bromopyrimidine substituent; phosphinine ring Exhibits moderate antibacterial activity
Pyridino[2'',3'':2',3']thieno[4,5-d]1,2,4-triazolo[4,3-e]pyrimidine () Thieno-pyridine fusion; benzofuran moiety Synthesized via formic acid-mediated cyclization; uncharacterized bioactivity

Analysis :

  • The thieno-pyridine system in introduces sulfur-based electron-richness, contrasting with the target’s pyridazine core, which is more electron-deficient .
Bicyclic Pyrrolidine/Pyrrole Systems
Compound Name Key Structural Differences Electrochemical Notes
N-Methylfulleropyrrolidine () Fullerene attachment; flexible N-methyl group Lower electron-accepting ability vs. rigid analogs
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo-thiazolo-pyrimidine () Thiazolo-pyrimidine fusion; methoxyphenyl groups Synthesized in DMF; high lipophilicity inferred

Analysis :

  • The octahydropyrrolo[3,4-c]pyrrole in the target compound imposes conformational rigidity, likely enhancing electrochemical stability compared to flexible N-methylfulleropyrrolidine .
  • The thiazolo-pyrimidine in ’s compound may confer stronger intermolecular interactions (e.g., hydrogen bonding) than the target’s triazolo-pyridazine system .
Pyridine Carbonyl Analogs
Compound Name Key Structural Differences Synthetic Notes
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{triazolyl}pyridin-2-amine () Chlorophenyl substituent; amine group Formed via aminolysis; polar functional group

Analysis :

  • The pyridine-2-carbonyl group in the target compound may improve solubility in polar solvents compared to ’s chlorophenyl-substituted pyridine, which is more hydrophobic .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclic fusion, analogous to methods in (e.g., cyclization with formic acid) .
  • Electrochemical Behavior : Rigid bicyclic systems (e.g., octahydropyrrolo-pyrrole) demonstrate higher electron-accepting capacity than flexible analogs, as seen in fulleropyrrolidines .
  • Biological Potential: Triazolo-pyridazine derivatives in show antibacterial activity, suggesting the target compound could be optimized for similar applications with improved pharmacokinetics via its pyridine carbonyl group .

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